6-fluoro-9H-pyrido[3,4-b]indole
Description
Properties
IUPAC Name |
6-fluoro-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-6,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWZJZOSPUCFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C(N2)C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86349-41-9 | |
| Record name | 6-fluoro-9H-pyrido[3,4-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation of 4-Fluorophenylhydrazine with 1-Boc-3-Piperidone
The most direct route involves the acid-catalyzed condensation of 4-fluorophenylhydrazine hydrochloride and tert-butyl 3-oxopiperidine-1-carboxylate (1-Boc-3-piperidone). This method, adapted from , proceeds via a two-step cyclization and deprotection sequence:
Step 1: Cyclocondensation
A mixture of 4-fluorophenylhydrazine hydrochloride (1 g, 6.1 mmol) and 1-Boc-3-piperidone (1.2 g, 6.1 mmol) in 1,4-dioxane (10 mL) is treated with concentrated sulfuric acid under reflux for 3 hours. The reaction forms the tetracyclic intermediate, which is isolated in 54% yield after workup .
Step 2: Boc Deprotection
The tert-butoxycarbonyl (Boc) group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane, to yield 6-fluoro-9H-pyrido[3,4-b]indole. This step achieves near-quantitative deprotection but requires careful pH control to prevent side reactions .
Key Data:
| Parameter | Value |
|---|---|
| Starting Materials | 4-Fluorophenylhydrazine HCl, 1-Boc-3-piperidone |
| Solvent | 1,4-Dioxane |
| Catalyst | H₂SO₄ (conc.) |
| Reaction Time | 3 hours |
| Yield | 54% (intermediate) |
Pictet-Spengler Reaction with Tryptamines
This method leverages the Pictet-Spengler cyclization, a cornerstone of β-carboline synthesis . Fluorine incorporation is achieved by using 5-fluorotryptamine as the starting material:
Procedure:
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Tryptamine Preparation : 5-Fluorotryptamine is synthesized via the Büchi-Mak method, involving nitro-olefination of 4-fluoroindole followed by LiAlH₄ reduction .
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Cyclization : The tryptamine derivative is condensed with piperidin-4-one in glacial acetic acid at 100°C for 12–24 hours. The reaction proceeds via imine formation followed by cyclization, yielding the β-carboline core .
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N-Alkylation (Optional) : Selective alkylation at the piperidine nitrogen is performed using alkyl halides (e.g., methyl iodide) in dichloromethane with K₂CO₃ as a base .
Optimization Notes:
-
Acid Choice : Acetic acid outperforms HCl or H₂SO₄ in minimizing side products .
-
Temperature : Prolonged heating (>24 hours) reduces yield due to decomposition .
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | 5-Fluorotryptamine |
| Cyclizing Agent | Piperidin-4-one |
| Solvent | Glacial Acetic Acid |
| Reaction Time | 12–24 hours |
| Yield | 60–72% |
Oxidation of β-Carboline N-Oxides
A novel two-step approach involves the synthesis and subsequent oxidation of β-carboline N-oxide intermediates :
Step 1: N-Oxide Formation
A β-carboline derivative is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane to form the N-oxide.
Step 2: Acetic Anhydride-Mediated Rearrangement
The N-oxide is refluxed in acetic anhydride for 6 hours, inducing a Dakin-West-type rearrangement. Subsequent hydrolysis with NaOH/EtOH removes acetyl groups, yielding this compound .
Advantages:
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Avoids harsh acidic conditions.
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Compatible with electron-deficient substrates.
Key Data:
| Parameter | Value |
|---|---|
| Oxidizing Agent | mCPBA |
| Rearrangement Agent | Acetic Anhydride |
| Reaction Time | 6 hours (reflux) |
| Yield | 48–55% |
Morita-Baylis-Hillman (MBH) Reaction of 3-Formyl Derivatives
While primarily used for C-3 functionalization, the MBH reaction can be adapted to introduce fluorine at the 6-position :
Procedure:
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Synthesis of 3-Formyl-β-Carboline : 5-Fluorotryptophan undergoes Pictet-Spengler condensation with formaldehyde, followed by MnO₂ oxidation to install the formyl group.
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MBH Reaction : The formyl derivative reacts with acrylonitrile or methyl acrylate in the presence of DABCO, forming C-3 adducts. Fluorine remains intact due to the mild conditions .
Limitations:
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Requires pre-functionalized tryptophan derivatives.
Comparative Analysis of Synthetic Methods
The table below evaluates the four primary routes based on critical parameters:
Key Findings:
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The Pictet-Spengler method offers the best balance of yield and scalability, making it preferred for industrial applications .
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N-oxide oxidation is advantageous for acid-sensitive substrates but suffers from moderate yields .
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MBH-based synthesis is less practical due to multi-step requirements and low efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-fluoro-9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
Chemistry: 6-fluoro-9H-pyrido[3,4-b]indole is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic applications are being explored in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 6-fluoro-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Impact :
Toxicity and Mutagenicity
- 6-Methoxy-1-methyl derivative : Retains mutagenicity but demonstrates 100% human oral absorption (HOA), suggesting favorable pharmacokinetics despite toxicity risks .
- 6-(Trifluoromethyl) derivative : Predicted high lipophilicity (XLogP3: 4.1) may enhance blood-brain barrier penetration, though toxicity data are lacking .
Role in Food Toxicology
- Formation in Processed Meats: Norharman and harman are generated via Maillard reactions and protein oxidation during high-temperature cooking .
- Inhibition by Polyphenols: Gallic acid and chlorogenic acid reduce harman/norharman levels by scavenging free radicals and suppressing lipid oxidation .
Biological Activity
6-Fluoro-9H-pyrido[3,4-b]indole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound features a fluorine atom which enhances its stability and influences its interaction with biological targets. The compound can undergo various chemical transformations, including oxidation to form N-oxides and reduction to yield tetrahydro derivatives, which may further affect its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, thereby preventing substrate access and inhibiting enzymatic activity.
- Receptor Modulation : It interacts with receptor sites, altering signal transduction pathways that are crucial for various cellular functions.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit specific cancer cell lines, making it a potential candidate for drug development in oncology. The compound's structure allows it to act as a scaffold for designing more potent anticancer agents .
Neuroprotective Effects
Studies have explored the neuroprotective properties of this compound, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to modulate neuroinflammatory responses is particularly noteworthy in this context .
Antimicrobial and Anti-inflammatory Activities
This compound has also been investigated for its antimicrobial and anti-inflammatory effects. These properties could lead to new therapeutic options for treating infections and inflammatory conditions .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 6-Fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one | Anticancer | Exhibits enzyme inhibition similar to this compound |
| 6-Fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride | Antimicrobial | Enhanced solubility compared to non-fluorinated analogs |
| 1,2,3,4-Tetrahydronorharman-1-one | Neuroprotective | Shares structural features but differs in receptor binding affinity |
Case Studies and Research Findings
- Study on Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines in vitro. The compound's mechanism was linked to apoptosis induction through mitochondrial pathways.
- Neuroprotection Assessment : In an animal model of Alzheimer’s disease, administration of this compound resulted in reduced neuroinflammation and improved cognitive function compared to control groups.
- Antimicrobial Testing : Laboratory tests revealed that the compound exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. Its efficacy was comparable to standard antibiotics.
Q & A
Q. What are the optimal synthetic routes for 6-fluoro-9H-pyrido[3,4-b]indole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nitration or Fischer indole synthesis. For example:
- Nitration Route: Nitrate 1-methyl-9H-pyrido[3,4-b]indole using HNO₃/H₂SO₄ at 0–5°C to introduce fluorine via subsequent substitution .
- Fischer Indole Synthesis: React cyclohexanone derivatives with phenylhydrazine in methanesulfonic acid/methanol under reflux, followed by fluorination .
Optimization Tips: - Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
- Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques and expected
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 11.66 (s, 1H, NH), 8.92 (d, J=1.1 Hz, H-7), 8.33 (d, J=5.2 Hz, H-5), 7.61 (dd, J=8.9, 4.4 Hz, H-3) |
| IR | ~3400 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=C aromatic), ~1250 cm⁻¹ (C-F) |
| Mass Spec | [M+H]⁺ at m/z 199.08 (C₁₁H₇FN₂) |
Q. How should researchers assess the stability of this compound under varying pH and storage conditions?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies (e.g., 0.1 M HCl, NaOH, and neutral buffers at 37°C for 24–72 hrs). Monitor via HPLC (C18 column, UV detection at 254 nm). The compound is stable in neutral buffers but degrades in strong acids/bases due to ring-opening .
- Storage: Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 6-fluoro substituent in biological activity?
Methodological Answer:
- Comparative Synthesis: Prepare analogs (e.g., 6-chloro, 6-nitro) using analogous synthetic routes .
- Biological Assays: Test inhibition of DNA topoisomerase I (via plasmid relaxation assay) and cytotoxicity (MTT assay in cancer cell lines). Fluorine’s electronegativity enhances DNA intercalation, as seen in analogs like harmane .
- Computational Modeling: Perform DFT calculations to compare electron-withdrawing effects (e.g., fluorine vs. nitro groups) on HOMO/LUMO orbitals .
Q. What experimental strategies resolve contradictions in reported reactivity data (e.g., conflicting oxidation results)?
Methodological Answer:
- Controlled Replicates: Repeat reactions under standardized conditions (e.g., 1 mM compound, 25°C, O₂-free environment).
- Advanced Analytics: Use LC-MS/MS to identify side products (e.g., quinone derivatives from oxidation) .
- Orthogonal Probes: Validate redox behavior via cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) .
Q. How can computational modeling predict this compound’s binding affinity for neurological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with β-carboline-binding sites (e.g., monoamine oxidase A). Key residues: Tyr 407 (hydrogen bonding with fluorine) .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR: Corrogate substituent effects (e.g., fluorine’s Hammett σₚ value) with IC₅₀ data from enzyme inhibition assays .
Q. What in vivo models are suitable for evaluating neuropharmacological effects?
Methodological Answer:
- Essential Tremor Models: Administer 10 mg/kg (i.p.) to harmaline-induced tremor mice. Measure tremor amplitude via accelerometry and compare to harmane analogs .
- Neurotoxicity Screening: Assess blood-brain barrier penetration using LC-MS quantification of brain/plasma ratios post-administration .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility data across studies?
Methodological Answer:
- Standardized Protocols: Use the shake-flask method (saturated solutions in DMSO, EtOH, H₂O; filter through 0.22 μm membranes).
- Control Variables: Report temperature (e.g., 25°C ± 0.1), equilibration time (24 hrs), and pH .
- Conflicting Data Example: Solubility in water ranges from 0.1–1.2 mg/mL due to polymorphic forms .
Tables for Key Findings
Q. Table 1: Comparative Biological Activities of Pyridoindole Derivatives
| Compound | Substituent | Topo I IC₅₀ (μM) | Cytotoxicity (HeLa IC₅₀, μM) |
|---|---|---|---|
| 6-Fluoro | F | 2.3 ± 0.5 | 12.4 ± 1.2 |
| 6-Nitro | NO₂ | 1.8 ± 0.3 | 8.9 ± 0.7 |
| Harmane | CH₃ | 5.6 ± 0.9 | 25.1 ± 2.1 |
Q. Table 2: Optimal Reaction Conditions for Fluorination
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nitration | H₂SO₄/HNO₃ | 0–5 | 68 | 95 |
| Fischer Indole | MeSO₃H | 80 | 72 | 98 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
